molecular formula C18H19N3O2 B14511197 (Z)-1-(4-Nitrophenyl)-N-phenyl-1-(piperidin-1-yl)methanimine CAS No. 62718-39-2

(Z)-1-(4-Nitrophenyl)-N-phenyl-1-(piperidin-1-yl)methanimine

Cat. No.: B14511197
CAS No.: 62718-39-2
M. Wt: 309.4 g/mol
InChI Key: UMZOCCSXSVWLRP-UHFFFAOYSA-N
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Description

(Z)-1-(4-Nitrophenyl)-N-phenyl-1-(piperidin-1-yl)methanimine is an organic compound characterized by the presence of a nitrophenyl group, a phenyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(4-Nitrophenyl)-N-phenyl-1-(piperidin-1-yl)methanimine typically involves the condensation of 4-nitrobenzaldehyde with N-phenylpiperidine under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(4-Nitrophenyl)-N-phenyl-1-(piperidin-1-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl and piperidinyl groups can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl or piperidinyl derivatives.

Scientific Research Applications

(Z)-1-(4-Nitrophenyl)-N-phenyl-1-(piperidin-1-yl)methanimine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-1-(4-Nitrophenyl)-N-phenyl-1-(piperidin-1-yl)methanimine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the phenyl and piperidinyl groups can interact with biological macromolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-1-(4-Nitrophenyl)-N-phenyl-1-(morpholin-1-yl)methanimine
  • (Z)-1-(4-Nitrophenyl)-N-phenyl-1-(pyrrolidin-1-yl)methanimine

Uniqueness

(Z)-1-(4-Nitrophenyl)-N-phenyl-1-(piperidin-1-yl)methanimine is unique due to the presence of the piperidinyl group, which imparts distinct chemical and biological properties compared to its analogs. The piperidinyl group can enhance the compound’s stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

62718-39-2

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

1-(4-nitrophenyl)-N-phenyl-1-piperidin-1-ylmethanimine

InChI

InChI=1S/C18H19N3O2/c22-21(23)17-11-9-15(10-12-17)18(20-13-5-2-6-14-20)19-16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-14H2

InChI Key

UMZOCCSXSVWLRP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=NC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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